molecular formula C19H19ClN4 B1486664 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine CAS No. 1204701-70-1

7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine

Cat. No.: B1486664
CAS No.: 1204701-70-1
M. Wt: 338.8 g/mol
InChI Key: HAZBPEQJWFSYCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Microwave Accelerated Reactions : The use of microwave-accelerated reactions in synthesizing isoquinolines, including derivatives similar to 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine, has been reported. These reactions involve palladium-catalyzed amination and lead to the formation of various substituted isoquinolines in good yields (Prabakaran, Manivel, & Khan, 2010).
  • B-Raf Kinase Inhibition : Research has described the synthesis of isoquinoline derivatives as inhibitors of B-Raf kinase. This includes methods for creating isoquinoline compounds through reactions like palladium-catalyzed Negishi coupling (Denni-Dischert et al., 2006).

Chemical Reactions and Derivatives

  • Dehydrogenation of Isoquinolines : Studies have explored the dehydrogenation of pyrrolidinyl-substituted isoquinolines. This process can result in the loss of the pyrrolidine substituent, demonstrating the reactivity and transformation potential of such compounds (Mahboobi et al., 1994).
  • Redox-Annulations with Cyclic Amines : Research on redox-annulations involving cyclic amines like pyrrolidine and tetrahydroisoquinoline has been conducted. These reactions can lead to the formation of ring-fused pyrrolines and pyrroles, indicating the versatility of these compounds in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).

Biochemical and Pharmaceutical Research

  • Synthesis of Luminescent Complexes : The synthesis of luminescent platinum(II) complexes using ligands related to isoquinoline has been reported. These complexes have potential applications in photophysics and bioimaging due to their emissive properties in fluid at room temperature (Vezzu et al., 2011).
  • Anti-Malarial Activity of Analogs : Compounds structurally related to this compound have been synthesized and evaluated for their antiplasmodial activity against malaria. This showcases the potential of such compounds in developing new anti-malarial drugs (Beagley et al., 2003).

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the pyrrolidine ring in “7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine” could potentially contribute to its biological activity.

Properties

IUPAC Name

7-chloro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZBPEQJWFSYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659618
Record name 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204701-70-1
Record name 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pd2(dba)3(102 mmg, 0.11 mmol) and xantphos (92 mg, 0.16 mmol) were added to a solution of 7-chloroisoquinolin-3-amine (200 mg, 1.12 mmol) (Preparation C-9), 2-chloro-4-pyrrolidin-1-ylmethyl-pyridine (220 mmg, 1.12 mmol) (Preparation B-11) and Cs2CO3 (500 mg, 1.53 mmol) in toluene (50 mL). The suspension was heated under reflux overnight, and THF (50 mL) was added in to dilute the mixture. After filtration, the filtrate was concentrated. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1) and afforded the title compound (120 mg, 32% yield) as a yellow solid.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.12 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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